6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione
Description
Properties
IUPAC Name |
spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-13(15-12(17)14-11)8-4-3-6-9-5-1-2-7-10(9)13/h1-2,5,7H,3-4,6,8H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYSQVTCKMBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C3=CC=CC=C3C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553193 | |
| Record name | 6,7,8,9-Tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109402-17-7 | |
| Record name | 6,7,8,9-Tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,7,8,9-Tetrahydro-2'H,5'H-spiro[benzo annulene-5,4'-imidazolidine]-2',5'-dione is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- CAS Number : 109402-17-7
The compound features a spirocyclic structure that may contribute to its unique biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that 6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo annulene-5,4'-imidazolidine]-2',5'-dione displays antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
- Cytotoxic Effects : The compound has shown cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects are being evaluated in ongoing research.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several hypotheses have emerged based on existing literature:
- Enzyme Inhibition : It is suggested that the compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : Potential interactions with various receptors (e.g., G-protein coupled receptors) have been proposed, influencing signaling pathways associated with inflammation and cancer progression.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several studies have investigated the biological activity of 6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo annulene-5,4'-imidazolidine]-2',5'-dione:
-
Study on Antimicrobial Activity :
- Researchers tested the compound against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones compared to control groups.
- Further analysis revealed that the compound disrupts bacterial membrane integrity.
-
Study on Anticancer Effects :
- A study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
-
In Vivo Studies :
- Animal models treated with the compound demonstrated reduced tumor growth compared to untreated controls.
- Histopathological evaluation showed signs of apoptosis and reduced mitotic figures in tumor tissues.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo annulene-5,4'-imidazolidine]-2',5'-dione exhibit promising anticancer properties. Research has shown that imidazolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, a derivative of this compound was found to inhibit the growth of breast cancer cells by targeting the PI3K/Akt pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses inhibitory effects against several bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Materials Science
Polymer Chemistry
In materials science, 6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo annulene-5,4'-imidazolidine]-2',5'-dione can serve as a building block for synthesizing advanced polymeric materials. Its spiro structure allows for unique cross-linking properties that enhance the mechanical strength and thermal stability of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can improve their resistance to degradation under environmental stressors.
Nanotechnology
This compound has potential applications in nanotechnology as well. Its unique molecular structure can be utilized in the design of nanoscale devices or materials with specific electronic or optical properties. For example, studies are exploring its use in creating nanosensors for detecting environmental pollutants or biological markers.
Organic Synthesis
Synthetic Intermediates
6,7,8,9-Tetrahydro-2'H,5'H-spiro[benzo annulene-5,4'-imidazolidine]-2',5'-dione serves as an important intermediate in organic synthesis. Its reactivity can be exploited to form various derivatives through functionalization reactions. Researchers have successfully utilized this compound to synthesize more complex molecules that could serve as pharmaceuticals or agrochemicals.
Chiral Synthesis
The compound's chiral nature makes it a valuable asset in asymmetric synthesis processes. It can act as a chiral auxiliary or ligand in reactions that require enantioselectivity. This application is particularly relevant in the synthesis of biologically active compounds where chirality plays a crucial role in biological activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation via PI3K/Akt pathway modulation. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus; potential mechanism involves cell membrane disruption. |
| Study C | Polymer Chemistry | Enhanced mechanical properties observed in polymer composites containing spiro compounds; improved thermal stability noted. |
| Study D | Chiral Synthesis | Successful use as a chiral auxiliary leading to high enantiomeric excess in target molecules. |
Preparation Methods
Multi-Component Reaction Strategies Involving Benzoannulene Intermediates
A prominent approach to constructing the spiro-imidazolidine-dione framework involves multi-component reactions (MCRs) that integrate benzoannulene precursors with diamines and carbonyl donors. In one protocol, the brominated benzoannulene-8-carboxylate 3 serves as a key intermediate, synthesized via a six-step sequence starting from bromobenzene . Subsequent Suzuki-Miyaura cross-coupling with 4-methylphenylboronic acid introduces aryl diversity, followed by saponification and amide coupling to yield advanced intermediates . For the target spiro compound, acid-catalyzed cyclization of these intermediates with urea derivatives or diamines facilitates imidazolidine-dione ring closure.
Notably, p-toluenesulfonic acid (p-TSA) has been identified as a critical catalyst for promoting tandem Knoevenagel condensation and Michael addition steps, enabling the formation of the spiro junction . For example, malononitrile acts as a promoter in reactions between 1,3-indandione and heterocyclic ketene aminals (HKAs), leading to spiro-annulated products . This method achieves moderate to high yields (61–98%) but requires precise control over reaction stoichiometry and temperature .
Stepwise Synthesis via Benzoannulene Carboxylate Functionalization
A stepwise strategy prioritizes the isolation and functionalization of benzoannulene carboxylates before cyclization. As detailed in RSC Publishing , brominated benzoannulene-8-carboxylate 3 undergoes hydrolysis to the corresponding carboxylic acid 6 , which is then coupled with primary amines using COMU or HATU activators. The resulting amides 8a–8f serve as precursors for intramolecular cyclization under acidic conditions.
For instance, treatment of amide 7 (derived from acid 6 and N-(4-aminobenzyl)-N-methyltetrahydro-2H-pyran-4-amine) with PdCl₂(dppf) and arylboronic acids enables Suzuki-Miyaura cross-coupling, introducing substituents at the 2-position of the benzoannulene . Final cyclization with urea in the presence of p-TSA yields the spiro-imidazolidine-dione core . This method offers flexibility in aryl group incorporation but involves lengthy synthetic sequences (6–8 steps) and moderate overall yields (53–86%) .
Acid-Catalyzed Cyclization of Preformed Amides
Direct cyclization of preformed amide intermediates represents a streamlined route to the target compound. VulcanChem reports that treatment of 2-(4-methylphenyl)-6,7-dihydro-5H-benzoannulene-8-carboxamide derivatives with p-TSA in ethanol under reflux induces intramolecular N-cyclization, forming the imidazolidine-dione ring . The reaction proceeds via imine-enamine tautomerization, followed by nucleophilic attack of the amide nitrogen on a proximal carbonyl group .
Key variables influencing yield include:
-
Catalyst loading : 20 mol% p-TSA optimizes cyclization efficiency .
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Solvent : Ethanol enhances solubility of intermediates while facilitating byproduct removal .
-
Temperature : Reflux conditions (78–80°C) drive the equilibrium toward product formation .
Yields for this method range from 62% to 98%, depending on the substituent electronic profile .
Palladium-Catalyzed Cross-Coupling and Ring-Closing Metathesis
Advanced strategies employ palladium catalysis to assemble the benzoannulene scaffold prior to spirocyclization. For example, PdCl₂(dppf)-mediated Suzuki coupling of bromobenzoannulene derivatives with boronic acids installs aryl groups at strategic positions . Subsequent ring-closing metathesis (RCM) using Grubbs catalysts constructs the seven-membered benzoannulene ring, which is then functionalized with imidazolidine-dione via urea condensation .
This approach benefits from high regioselectivity and compatibility with diverse boronic acids, enabling structural diversification. However, it requires stringent anhydrous conditions and exhibits sensitivity to steric hindrance, limiting applicability for bulky substrates .
Comparative Analysis of Synthetic Methods
Mechanistic Insights into Spirocyclization
The formation of the spiro junction hinges on Brønsted acid-mediated activation of carbonyl groups, enabling nucleophilic attack by amine functionalities. In p-TSA-catalyzed reactions, protonation of 1,3-indandione enhances its electrophilicity, promoting Knoevenagel condensation with malononitrile . The resulting α,β-unsaturated carbonyl intermediate undergoes Michael addition with HKAs, followed by tautomerization and cyclization to form the imidazolidine-dione ring .
Isotopic labeling studies suggest that the spiro carbon originates from the methylene group of malononitrile, underscoring its role as a carbon nucleophile .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via catalyst-free cyclocondensation of precursors like 6,7,8,9-tetrahydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine-2,4(3H)-dione with isatin derivatives in ethanol/water (1:1) under reflux. Yields range from 61% to 86% depending on substrate steric/electronic properties (e.g., alkyl chain length or aryl substituents). For example, n-C4H9 substituents yield 80%, while iso-C3H7 groups drop to 61% . TLC monitoring and simple filtration are critical for purity .
Q. How can the crystal structure and conformational stability of this spiro compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving spirocyclic conformations. For related spiro-imidazolidine derivatives, SC-XRD revealed non-planar fused rings with dihedral angles >60°, stabilized by intramolecular hydrogen bonds (N–H⋯O). Solvent interactions (e.g., with ethanol) must be accounted for during crystallography . Complementary techniques like NMR (¹H/¹³C) and IR can validate hydrogen bonding and carbonyl stretching vibrations (~1700–1750 cm⁻¹) .
Q. What analytical techniques are recommended to assess purity and structural integrity during synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS : To detect impurities (<5%) and confirm molecular ion peaks.
- TLC : For real-time reaction monitoring (e.g., ethyl acetate/hexane mobile phase).
- Elemental Analysis : To verify stoichiometry (C, H, N, S).
- DSC/TGA : To evaluate thermal stability (decomposition >200°C for similar spiro derivatives) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of the imidazolidine-dione moiety in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro or chloro) on the benzo[7]annulene ring reduce nucleophilicity at the spiro carbon, hindering alkylation or acylation. Steric hindrance from bulky substituents (e.g., iso-C3H7) lowers yields in nucleophilic additions by ~20% compared to linear alkyl chains. Computational DFT studies (B3LYP/6-31G*) can model charge distribution and predict reactive sites .
Q. What strategies resolve contradictions in reported synthetic yields for spiro-imidazolidine derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst traces, or moisture. For example:
- Solvent Effects : Refluxing in ethanol/water (1:1) improves solubility of hydrophobic intermediates, boosting yields by 15–20% versus pure ethanol .
- Catalyst Traces : Transition-metal residues (e.g., Pd from prior reactions) can catalyze side reactions; ICP-MS is advised to verify metal content .
- Data Table :
| Entry | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethanol/H2O | 80 | 98 |
| 2 | Pure Ethanol | 65 | 95 |
| 3 | DMF | 72 | 90 |
| (Adapted from ) |
Q. How can computational modeling predict the pharmacological activity of this spiro compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 or kinase enzymes) can identify binding affinities. For spiro derivatives, hydrophobic interactions with benzo[7]annulene and hydrogen bonds from imidazolidine-dione are critical. MD simulations (AMBER) over 100 ns can assess stability of ligand-receptor complexes .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization at the spiro carbon occurs under high temperatures (>100°C) or acidic conditions. Strategies include:
- Low-Temperature Protocols : Reflux at 60–70°C instead of 80°C.
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .
- Analytical Monitoring : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to ensure >99% ee .
Methodological Considerations for Data Interpretation
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for structurally similar derivatives?
- Answer : Cross-validate using:
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguishing benzo[7]annulene CH2 groups from imidazolidine protons).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., spiro vs. fused isomers) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC50 < 50 µM for related spiro compounds) .
- Antimicrobial : Disk diffusion against Gram-positive bacteria (e.g., S. aureus), noting MIC values .
- Enzyme Inhibition : Fluorometric assays for COX-2 or acetylcholinesterase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
